

preparing fedratinib stock solutions for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426

[Get Quote](#)

Application Notes and Protocols for Fedratinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (also known as TG101348 and SAR302503) is a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors.[1][2] It demonstrates significant activity against both wild-type JAK2 and the V617F mutant form, which is commonly found in myeloproliferative neoplasms.[1]

Fedratinib also inhibits FMS-like tyrosine kinase 3 (FLT3).[3][4] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the solubilization, storage, and preparation of **fedratinib** for experimental use.

Physicochemical Properties and Storage

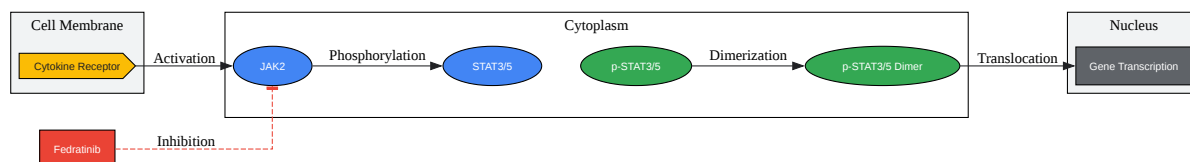
Understanding the chemical properties of **fedratinib** is essential for its effective use in research. **Fedratinib** is practically insoluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[3] The hydrochloride salt form shows pH-dependent aqueous solubility.[4][5] For consistent results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]

Table 1: Physicochemical and Storage Data for **Fedratinib**

Property	Value
Molecular Formula	C ₂₇ H ₃₆ N ₆ O ₃ S
Molecular Weight	524.68 g/mol [3]
CAS Number	936091-26-8[3]
Solubility	
DMSO	Up to 100 mg/mL (approx. 190.59 mM)[1][3]
Water	Insoluble[3]
Ethanol	Insoluble[3]
Storage (Solid Form)	Store powder at -20°C for up to 3 years.[3] Keep desiccated.
Storage (Stock Solution)	Store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway Inhibition

Fedratinib exerts its biological effects by selectively inhibiting the JAK2 kinase. This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By blocking this pathway, **fedratinib** can inhibit the growth of cells that rely on JAK2 signaling and induce apoptosis.[3][6]



[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **Fedratinib** on the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be used for subsequent dilutions for various experiments.

Materials and Equipment:

- **Fedratinib** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryogenic vials
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle **fedratinib** powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
- Calculation: Calculate the mass of **fedratinib** required. To prepare 1 mL of a 50 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.050 \text{ mol/L} \times 0.001 \text{ L} \times 524.68 \text{ g/mol} \times 1000 \text{ mg/g} = 26.23 \text{ mg}$

- **Weighing:** Accurately weigh 26.23 mg of **fedratinib** powder using an analytical balance and place it into a sterile tube.
- **Solubilization:** Add 1 mL of anhydrous, sterile DMSO to the tube containing the **fedratinib** powder.
- **Mixing:** Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary. Ensure the solution is clear and free of precipitates.
- **Aliquoting and Storage:** Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryogenic vials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the serial dilution of the primary DMSO stock solution to prepare working solutions for treating cells in culture.

Materials and Equipment:

- 50 mM **Fedratinib** primary stock solution in DMSO
- Sterile, serum-free cell culture medium
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- **Intermediate Dilutions:** Perform serial dilutions from the 50 mM primary stock using sterile cell culture medium. It is recommended to prepare intermediate stocks to improve accuracy.

- Example for a 10 μ M final concentration: Prepare a 1000X intermediate stock (10 mM) by diluting the 50 mM stock 1:5 in DMSO. Then, dilute this 10 mM stock 1:1000 in the final cell culture medium.
- Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically kept at or below 0.1%.
 - Example: To achieve a final concentration of 10 μ M **fedratinib** in 1 mL of cell culture, add 1 μ L of a 10 mM intermediate stock solution. The final DMSO concentration will be 0.1%.
- Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without **fedratinib**) to control wells to account for any effects of the solvent on the cells.
- Application: Add the final working solutions (or vehicle control) to the cell cultures and mix gently by swirling the plate. Incubate for the desired experimental duration.

Protocol 3: Preparation of an Oral Dosing Solution for In Vivo Studies

This protocol provides a method for preparing a **fedratinib** formulation suitable for oral gavage in animal models, based on a commonly used vehicle.^[3]

Materials and Equipment:

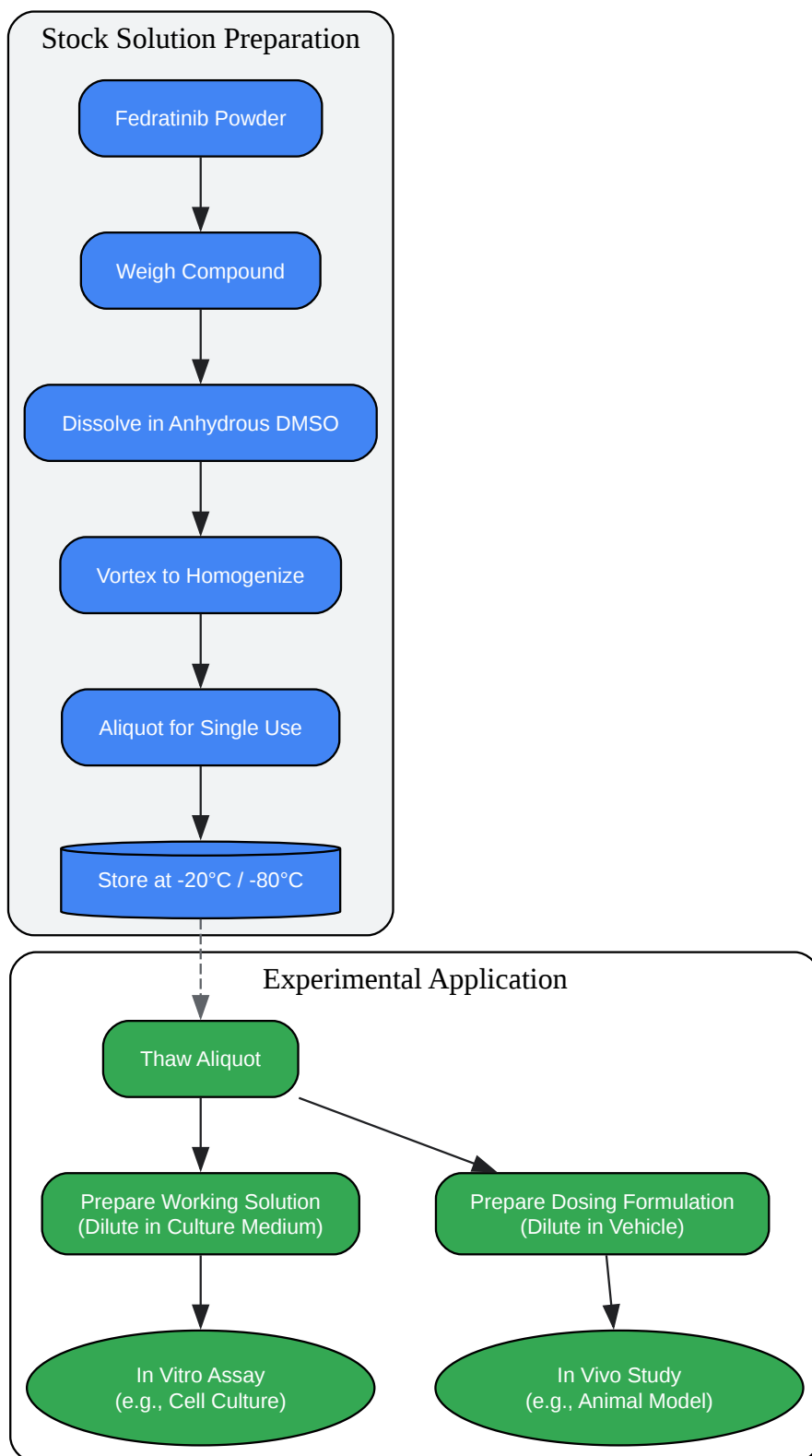
- **Fedratinib** primary stock solution in DMSO (e.g., 80 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween® 80 (Polysorbate 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile tubes and syringes

Procedure (Example for 1 mL of 4 mg/mL Dosing Solution):

- **Prepare Stock:** Ensure you have a high-concentration, clarified **fedratinib** stock solution in DMSO (e.g., 80 mg/mL).
- **Vehicle Preparation:** In a sterile tube, combine the vehicle components. The final formulation will be a suspension or solution in a vehicle such as 40% PEG300, 5% Tween 80, and 55% water.
- **Formulation:** a. To 400 μ L of PEG300, add 50 μ L of the 80 mg/mL **fedratinib** stock solution (this contains 4 mg of **fedratinib**). b. Mix thoroughly by vortexing or inversion until the solution is clear. c. Add 50 μ L of Tween® 80 to the mixture and mix again until clear. d. Add 500 μ L of sterile ddH₂O or saline to bring the total volume to 1 mL. e. Mix the final formulation thoroughly. This solution should be prepared fresh before each use for optimal results.[3]
- **Vehicle Control:** Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween® 80, and water, but without **fedratinib**.
- **Administration:** Administer the prepared solution to the animals via oral gavage at the desired dosage (e.g., mg/kg body weight).

Experimental Workflow Overview

The following diagram illustrates the general workflow from receiving the solid compound to its application in experiments.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. bms.com [bms.com]
- 6. Fedratinib | C₂₇H₃₆N₆O₃S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [preparing fedratinib stock solutions for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684426#preparing-fedratinib-stock-solutions-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com